molecular formula C9H8BrNO B1373862 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole CAS No. 51067-06-2

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B1373862
CAS No.: 51067-06-2
M. Wt: 226.07 g/mol
InChI Key: PJYQVQYRNVFRHE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization using an acid catalyst to yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole is unique due to its specific combination of a bromophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQVQYRNVFRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 2
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 3
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 4
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 6
3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole

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